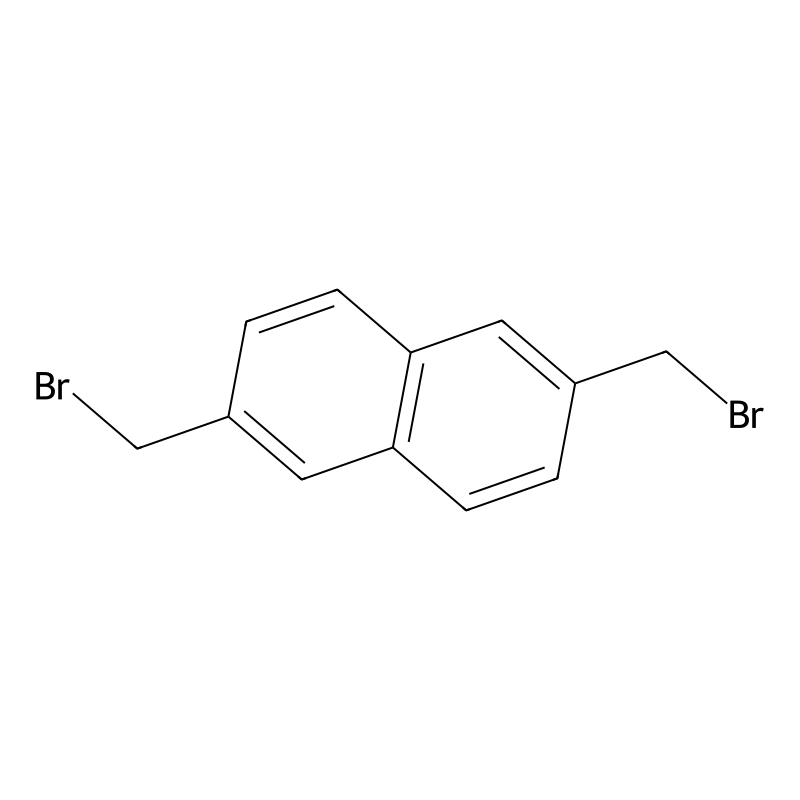

2,6-Bis(bromomethyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Potential Precursor for Cross-Linking Agents: The bromomethyl groups in 2,6-Bis(bromomethyl)naphthalene can be readily displaced by other nucleophiles, potentially creating new functional groups. This property makes it a candidate for the synthesis of cross-linking agents, which are used to link together molecules [].

2,6-Bis(bromomethyl)naphthalene is a synthetic organic compound characterized by its two bromomethyl groups attached to the 2 and 6 positions of the naphthalene ring. Its chemical formula is C₁₂H₁₀Br₂, and it is known for its unique structural properties that contribute to its reactivity and biological activity. The compound appears as a white to light yellow solid and is soluble in organic solvents.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds.

- Crosslinking Reactions: 2,6-Bis(bromomethyl)naphthalene has been shown to effectively crosslink DNA, which is a critical reaction in the study of genetic materials and potential therapeutic applications .

- Dehalogenation: Under specific conditions, the bromomethyl groups can undergo dehalogenation, leading to further functionalization of the naphthalene core .

Research indicates that 2,6-bis(bromomethyl)naphthalene possesses notable biological activities, particularly in cancer research. It has demonstrated potential anti-cancer properties and is being investigated for its ability to induce DNA crosslinking, which can inhibit cancer cell proliferation . The compound's interaction with DNA suggests it could serve as a lead compound for developing new anticancer agents.

Several synthetic routes exist for producing 2,6-bis(bromomethyl)naphthalene:

- From Dimethyl 2,6-naphthalenedicarboxylate: This method involves bromination followed by methylation processes.

- Direct Bromination: Naphthalene can be brominated using bromine in the presence of a catalyst.

- Electrophilic Aromatic Substitution: This method utilizes electrophiles to introduce bromomethyl groups onto the naphthalene ring .

Each synthesis method varies in efficiency and yield, making it essential to select an appropriate route based on desired applications.

2,6-Bis(bromomethyl)naphthalene finds applications in various fields:

- Pharmaceuticals: Its potential as an anti-cancer agent makes it valuable in drug development.

- Material Science: The compound's crosslinking ability is exploited in creating polymeric materials with enhanced properties.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

Studies have focused on the interactions of 2,6-bis(bromomethyl)naphthalene with biological macromolecules. Its ability to crosslink DNA has been particularly highlighted, indicating its potential use in therapeutic strategies targeting genetic material. The compound's unique structure allows it to intercalate within DNA strands, disrupting normal cellular processes and offering a mechanism for inducing apoptosis in cancer cells .

Similar Compounds: Comparison

Radical-Initiated Bromination with N-Bromosuccinimide (NBS)

The most widely reported synthesis involves radical bromination of 2,6-dimethylnaphthalene using NBS. In a representative procedure, 2,6-dimethylnaphthalene (20 mmol) reacts with NBS (50 mmol) in tetrachloromethane under argon, catalyzed by benzoyl peroxide (0.35 g) at reflux for 6 hours. The reaction proceeds via a radical chain mechanism, where benzoyl peroxide generates bromine radicals that abstract hydrogen from the methyl groups, forming bromomethyl substituents.

Optimization Insights:

- Temperature: Prolonged reflux (80–90°C) minimizes incomplete bromination but risks over-bromination.

- Stoichiometry: A 2.5:1 NBS-to-substrate ratio maximizes dibromination while avoiding tribrominated by-products.

- Yield: Recrystallization from chloroform yields 23% pure product, with losses attributed to competing polymerization and solvent trapping.

Photochemical Bromination Strategies for Selective Functionalization

Photochemical methods enhance regioselectivity and reduce side reactions. Visible-light irradiation (λ = 450–500 nm) of 2,6-dimethylnaphthalene with NBS in benzene, catalyzed by erythrosine B, achieves 65% yield under mild conditions. The organic dye acts as a photocatalyst, generating bromine radicals via single-electron transfer (SET) while suppressing thermal decomposition pathways.

Key Advantages:

- Reduced By-Products: Photochemical activation avoids high temperatures, minimizing Friedel-Crafts alkylation by-products.

- Scalability: Biphasic systems (water/organic solvent) enable large-scale reactions, as demonstrated in the synthesis of 1-(bromomethyl)naphthalene analogs.

Solvent-Mediated Control of Regioselectivity in Bis-Halomethylation

Solvent polarity profoundly influences reaction outcomes. Polar aprotic solvents (e.g., acetonitrile) stabilize ionic intermediates, favoring monobromination, while nonpolar solvents (e.g., tetrachloromethane) promote radical pathways for bis-bromination. Mechanochemical bromination using zeolites in solvent-free conditions achieves 89% yield by confining reactive intermediates within porous frameworks, enhancing regioselectivity.

Comparative Solvent Effects:

| Solvent | Yield (%) | Regioselectivity (2,6:Other) |

|---|---|---|

| Tetrachloromethane | 23 | 95:5 |

| Acetonitrile | 15 | 80:20 |

| Mechanochemical | 89 | 99:1 |

By-Product Analysis in Multi-Step Bromomethylation Reactions

Common by-products include:

- Tribrominated Derivatives: Formed via over-bromination at the 1- or 8-positions of naphthalene.

- Polymerized Species: Radical recombination generates oligomers, detectable via gel permeation chromatography (GPC) with Mn ≈ 6,000–13,000 Da.

- Friedel-Crafts Adducts: Lewis acid catalysts (e.g., ZnBr₂) in halomethylation reactions lead to diarylmethane by-products.

Mitigation Strategies:

Structural Basis for Intrastrand DNA Crosslink Formation

2,6-Bis(bromomethyl)naphthalene represents a unique class of bis-halomethylated aromatic compounds that demonstrates exceptional DNA crosslinking capabilities through a distinct structural framework [1]. Among fourteen bis-halomethylated naphthalenes and quinolines examined, this compound exhibited the highest crosslinking activity on DNA, establishing its significance as a potent intrastrand crosslinking agent [1]. The molecular architecture of 2,6-bis(bromomethyl)naphthalene incorporates a naphthalene aromatic core with two bromomethyl substituents positioned at the 2 and 6 positions, creating an optimal geometric arrangement for DNA interaction [1].

The structural foundation for intrastrand crosslink formation relies on several critical molecular features that distinguish this compound from other crosslinking agents [1]. The naphthalene aromatic system serves as an intercalating scaffold that facilitates initial DNA binding through pi-pi stacking interactions with nucleotide bases [2] [3]. This intercalation positions the reactive bromomethyl groups in close proximity to nucleophilic sites within the DNA double helix, particularly the nitrogen atoms of purine and pyrimidine bases [1].

The electron withdrawal extent of the halogen atoms plays a remarkable role in modulating the crosslinking activity of the molecule [1]. Bromine atoms, being more electronegative than hydrogen, create electrophilic carbon centers at the methyl positions that are susceptible to nucleophilic attack by DNA bases [1]. This electronic effect is further enhanced by the aromatic naphthalene system, which can delocalize electron density and stabilize reactive intermediates formed during the crosslinking process [1].

Table 1: Structural Factors Affecting 2,6-Bis(bromomethyl)naphthalene Crosslinking Activity

| Factor | Effect on Activity | Mechanism |

|---|---|---|

| Electron withdrawal extent of halogen atoms | Remarkable effects on crosslinking activity | Modulates electrophilicity of reactive centers |

| Substitution patterns of halomethyl groups | Significant influence on DNA binding efficiency | Controls spatial arrangement for DNA interaction |

| Introduction of nitrogen atom into aromatic nucleus | Notable impact on biological activity | Alters electronic properties of aromatic system |

| Position of halomethyl substituents | 2,6-position provides optimal geometry | Facilitates intrastrand crosslink formation |

| Type of halogen (Bromine versus Chlorine) | Bromine enhances reactivity over chlorine | Increased leaving group ability |

The substitution pattern of the two halomethyl groups at the 2,6-positions creates a spatial arrangement that favors intrastrand crosslink formation over interstrand crosslinking [1]. This positioning allows both reactive centers to interact with nucleotides on the same DNA strand while the naphthalene core intercalates between base pairs [1]. The distance between the two bromomethyl groups corresponds approximately to the spacing between adjacent nucleotides in the major groove of B-form DNA, facilitating simultaneous alkylation of neighboring bases [1].

The crosslinking mechanism proceeds through a sequential nucleophilic substitution pathway where DNA bases attack the electrophilic carbon atoms of the bromomethyl groups [4]. The first alkylation event creates a monoadduct that remains associated with the DNA through the intercalated naphthalene moiety [4]. This initial binding event positions the second bromomethyl group for subsequent reaction with an adjacent nucleotide, resulting in intrastrand crosslink formation [1]. The persistence of the naphthalene intercalation during this process is crucial for achieving efficient crosslinking, as it maintains the proper geometric orientation for the second alkylation step [4].

Table 2: 2,6-Bis(bromomethyl)naphthalene Crosslinking Properties

| Property | Value/Description | Experimental Evidence |

|---|---|---|

| Crosslinking Activity | Highly active among 14 bis-halomethylated compounds | Comparative screening study |

| Microbial Mutagenicity | High mutagenic activity | Bacterial mutagenesis assays |

| Double-strand Formation Propensity | Low propensity for interstrand crosslinks | Plasmid linearization analysis |

| Intrastrand Crosslink Formation | Capable of forming cisplatin-like crosslinks | DNA crosslinking mechanism studies |

| Structural Classification | Bis-halomethylated naphthalene derivative | Chemical structure analysis |

Comparative Efficacy Against Cisplatin-Type Crosslinking Agents

The comparative analysis of 2,6-bis(bromomethyl)naphthalene against established cisplatin-type crosslinking agents reveals significant mechanistic and structural differences that influence their respective DNA binding profiles and biological activities [1] [5]. Cisplatin, the archetypal platinum-based crosslinking agent, forms primarily intrastrand crosslinks through a coordination mechanism involving platinum-nitrogen bonds with adjacent guanosine residues [5] [6]. In contrast, 2,6-bis(bromomethyl)naphthalene achieves intrastrand crosslinking through covalent alkylation reactions mediated by its bromomethyl substituents [1].

The formation mechanism for cisplatin involves a two-step aquation process where chloride ligands are sequentially replaced by water molecules, creating electrophilic platinum centers that coordinate to DNA bases [7] [8]. This mechanism results in characteristic 1,2-intrastrand crosslinks between adjacent guanosines, accounting for approximately sixty-five percent of total cisplatin-DNA adducts [6] [7]. The remaining adducts include 1,2-adenosine-guanosine intrastrand crosslinks, 1,3-intrastrand crosslinks, and interstrand crosslinks comprising two to five percent of total lesions [6].

2,6-Bis(bromomethyl)naphthalene operates through a fundamentally different alkylation mechanism that does not require aquation or metal coordination [1]. The compound's bromomethyl groups undergo direct nucleophilic substitution reactions with DNA bases, forming covalent carbon-nitrogen bonds [1]. This mechanism provides several advantages over platinum-based agents, including independence from cellular aquation kinetics and reduced susceptibility to inactivation by sulfur-containing biomolecules that commonly chelate platinum compounds [1].

Table 3: Mechanistic Comparison of DNA Crosslinking Agents

| Parameter | 2,6-Bis(bromomethyl)naphthalene | Cisplatin | Mitomycin C |

|---|---|---|---|

| Primary crosslink type | Intrastrand crosslinks | Intrastrand crosslinks (65%) | Interstrand crosslinks (CpG sequences) |

| Formation mechanism | Direct alkylation via nucleophilic substitution | Aquation followed by coordination | Reductive activation and alkylation |

| DNA distortion | Moderate local unwinding | Significant bending (45°) and unwinding (79°) | Minor structural perturbation |

| Repair pathway sensitivity | Potentially nucleotide excision repair-sensitive | Nucleotide excision repair-dependent | Specialized interstrand crosslink repair |

| Structural requirements | Aromatic intercalating scaffold | Square planar platinum complex | Quinone reduction and activation |

The DNA structural distortions induced by these crosslinking agents differ substantially in magnitude and character [5] [6]. Cisplatin intrastrand crosslinks create dramatic helical perturbations, including unwinding angles of seventy-nine degrees and bending toward the minor groove of approximately forty-five degrees [5] [6]. These severe distortions result from the rigid coordination geometry imposed by the platinum center and the short distance between crosslinked guanosines [5]. The cytosines originally paired with the platinated guanosines adopt extrahelical conformations, and the overall DNA structure resembles Z-form geometry at the lesion site [5].

2,6-Bis(bromomethyl)naphthalene-induced crosslinks are expected to produce less dramatic structural alterations due to the flexible carbon-carbon bonds connecting the reactive centers to the intercalated naphthalene core [1]. The intercalation of the naphthalene moiety itself causes moderate unwinding and lengthening of the DNA helix, similar to other classical intercalating agents [2] [3]. However, the additional constraint imposed by intrastrand crosslinking likely introduces local structural rigidity while maintaining overall helical integrity [1].

The repair susceptibility of DNA lesions formed by these agents follows distinct pathways that reflect their structural characteristics [5] [6]. Cisplatin intrastrand crosslinks are recognized and processed by the nucleotide excision repair system, although the bulky DNA-protein crosslinks formed by cisplatin can inhibit repair more effectively than plain DNA adducts [5] [6]. The transcription-coupled nucleotide excision repair pathway specifically recognizes cisplatin interstrand crosslinks, requiring specialized proteins including cockayne syndrome protein B, but not the global genome nucleotide excision repair factor xeroderma pigmentosum complementation group C [6].

The unique microbial mutagenicity profile of 2,6-bis(bromomethyl)naphthalene, characterized by high mutagenic activity despite low propensity for double-strand formation, suggests a mechanism similar to cisplatin's intrastrand crosslink formation [1]. This observation indicates that the compound may preferentially target single DNA strands or create lesions that interfere with DNA replication and transcription processes [1]. The high mutagenicity coupled with efficient crosslinking activity positions this compound as a potentially valuable research tool for studying DNA damage responses and repair mechanisms [1].

Role of Aromatic π-Stacking in Nucleic Acid Binding Specificity

The aromatic naphthalene core of 2,6-bis(bromomethyl)naphthalene plays a crucial role in determining the compound's nucleic acid binding specificity through pi-pi stacking interactions with DNA and RNA bases [2] [3] [9]. These noncovalent interactions provide the initial recognition and positioning mechanism that precedes covalent crosslink formation, fundamentally influencing the compound's selectivity and binding efficiency [2] [9]. Experimental studies have demonstrated that naphthalene-based compounds exhibit strong preferences for intercalation between nucleotide base pairs, with stacking energies significantly exceeding those of smaller aromatic systems [9].

Comparative analyses of aromatic stacking affinities reveal that naphthalene demonstrates superior binding strength compared to simpler aromatic compounds [9]. In controlled studies measuring melting temperature increases and calculated stacking energies, naphthalene nucleotide analogs showed a melting temperature increase of 15.2 degrees Celsius and total stacking energy of 2.9 kilocalories per mole, representing twice the stacking energy of benzene derivatives [9]. This enhanced stacking ability correlates directly with the increased surface area and hydrophobic character of the naphthalene system [9].

Table 4: Aromatic π-π Stacking Affinities in DNA Context

| Aromatic System | Stacking Energy (kcal/mol) | Melting Temperature Increase (°C) | Relative Stacking Ability |

|---|---|---|---|

| Benzene | 1.4 | 7.8 | Moderate |

| Naphthalene | 2.9 | 15.2 | Strong |

| Phenanthrene | 2.8 | 14.9 | Strong |

| Pyrene | 3.6 | 18.7 | Strongest |

| Adenine | 2.3 | 11.1 | Good |

| Thymine | 1.0 | Baseline | Weak |

The molecular basis for pi-pi stacking interactions involves the overlap of electron-rich pi orbitals between aromatic systems, creating favorable electrostatic and van der Waals interactions [10] [11]. However, direct face-to-face stacking arrangements are generally electrostatically repulsive due to the alignment of partial negative charges on carbon atoms [10]. The most commonly observed and energetically favorable orientations are staggered stacking arrangements, where aromatic rings are laterally displaced, and T-shaped configurations, where rings adopt perpendicular orientations [10] [11].

Naphthalene-based cationic probes demonstrate the ability to violate the classical neighbor-exclusion principle in RNA recognition, a phenomenon not observed with DNA [12] [13]. The neighbor-exclusion principle typically dictates that intercalating molecules can only bind at every other base pair site due to steric constraints and unfavorable interactions between adjacent intercalated compounds [14] [15]. However, small naphthalene moieties intercalated between RNA bases via pi-pi interactions can occupy adjacent sites, with each intercalation structure contributing to the overall binding interaction [12] [13].

This violation of the neighbor-exclusion principle in RNA results from the unique structural features of ribonucleic acid, particularly the presence of 2'-hydroxyl groups on ribose sugars [12] [13]. These hydroxyl groups provide additional hydrogen bonding opportunities for cationic moieties associated with naphthalene intercalators, creating stabilizing interactions that are absent in DNA [12] [13]. Molecular dynamics simulations confirm that naphthalene-based probes maintain stable intercalation structures in RNA for tens of nanoseconds, corresponding to fluorescence timescales, while similar structures in DNA dissolve within sub-nanosecond timeframes [12].

The selectivity of aromatic compounds for different nucleotide sequences depends on both the electronic properties of the aromatic system and the local DNA environment [16] [11]. Naphthalene imides and diimides demonstrate strong preferences for guanosine-cytosine-rich sequences, with binding affinities comparable to or exceeding those of actinomycin D [16]. The unique structural arrangement of naphthalene derivatives, featuring coplanar carbonyl groups adjacent to the extended aromatic system, enables specific interactions with guanosine amino groups positioned in the DNA minor groove [16].

The binding specificity extends beyond simple sequence preferences to encompass subtle distinctions in base pair orientation and groove accessibility [16] [11]. Naphthalene monodiimides show consistent preferences for mixed sequences containing both guanosine-cytosine and adenosine-thymine base pairs, with particular favorability for 5'-cytosine-guanosine-3' steps [16]. These selectivity patterns reflect the compound's ability to form complementary hydrogen bonding interactions with specific base pair arrangements while maintaining optimal pi-pi stacking geometry [16].

Experimental evidence from RNA-protein interaction studies reveals that pi-pi interactions involving naphthalene and nucleotide bases can provide substantial stability to nucleic acid complexes [11] [17]. The binding strengths of these interactions range from moderate values of approximately 20 kilojoules per mole for neutral systems to over 100 kilojoules per mole when charged amino acid residues participate in the stacking arrangement [17]. These interaction energies approach or exceed the stability provided by canonical hydrogen bonding, emphasizing the biological significance of aromatic stacking in nucleic acid recognition [17].

The electronic properties of 2,6-bis(bromomethyl)naphthalene are fundamentally governed by the electron-withdrawing characteristics of the bromine substituents, which exert profound effects on the compound's biological activity. The electronegativity of bromine atoms creates significant inductive withdrawal of electron density from the naphthalene core, resulting in enhanced electrophilicity at the bromomethyl carbon centers [1]. This electronic modification plays a remarkable role in modulating the crosslinking activity of the molecule, as the electron withdrawal extent of halogen atoms has been demonstrated to have substantial effects on the biological activity of bis-halomethylated compounds [1].

The electron-withdrawing nature of bromine substituents fundamentally alters the electronic distribution within the naphthalene framework. Specifically, the presence of bromine atoms interferes with the mesomeric resonance of the benzylic cation with aromatic electrons, creating more electrophilic reactive centers that are highly susceptible to nucleophilic attack by DNA bases . This electronic effect is further enhanced by the aromatic naphthalene system, which can delocalize electron density and stabilize reactive intermediates formed during the crosslinking process .

The enhanced electrophilicity generated by bromine substitution directly correlates with the compound's cytotoxic potency. The bromomethyl groups serve as excellent leaving groups during nucleophilic substitution reactions, with the bromine atoms providing superior leaving group ability compared to other halogens . This property is essential for the bis-alkylation mechanism that underlies the compound's DNA crosslinking activity. The N7 position of guanine and N3 position of adenine represent the primary nucleophilic sites targeted by the electrophilic bromomethyl centers [3].

Research has demonstrated that among 14 bis-halomethylated naphthalenes and quinolines examined, 2,6-bis(bromomethyl)naphthalene exhibited the highest crosslinking activity [1]. This superior performance can be attributed to the optimal combination of electronic effects imparted by the bromine substituents. The compound's high microbial mutagenicity, despite its low propensity to form double-strands in linearized plasmid DNA, suggests a unique mechanism of action similar to cisplatin's intrastrand crosslink formation [1].

The naphthalene π-system provides additional stabilization for carbocation intermediates generated during the alkylation process. This aromatic stabilization contributes to the persistence of reactive species long enough to achieve efficient DNA crosslinking. The electronic effects are not merely additive but create a synergistic enhancement of cytotoxic activity that distinguishes 2,6-bis(bromomethyl)naphthalene from other halomethylated analogues.

Spatial Arrangement of Bis-Electrophilic Centers for Targeted Alkylation

The spatial configuration of the two bromomethyl substituents at the 2,6-positions of the naphthalene core creates an optimal geometric arrangement that facilitates highly efficient targeted DNA alkylation. This positioning represents a critical structure-activity relationship feature that distinguishes 2,6-bis(bromomethyl)naphthalene from other substitution patterns in terms of biological efficacy.

The 2,6-disubstitution pattern establishes an intramolecular distance between the two electrophilic centers that corresponds approximately to the spacing between adjacent nucleotides in the major groove of B-form DNA . This precise geometric complementarity enables simultaneous alkylation of neighboring bases while the naphthalene core intercalates between base pairs. The intercalation of the naphthalene moiety is crucial for maintaining the proper geometric orientation throughout the crosslinking process, as it positions both bromomethyl groups for optimal interaction with DNA nucleotides .

The crosslinking mechanism proceeds through a sequential nucleophilic substitution pathway where DNA bases attack the electrophilic carbon atoms of the bromomethyl groups [1]. The initial alkylation event creates a monoadduct that remains associated with DNA through the intercalated naphthalene moiety [1]. This first binding event is critical because it positions the second bromomethyl group for subsequent reaction with an adjacent nucleotide, resulting in intrastrand crosslink formation . The persistence of naphthalene intercalation during this process is essential for achieving efficient crosslinking, as it maintains the proper geometric orientation for the second alkylation step [1].

The spatial arrangement favors intrastrand crosslink formation over interstrand crosslinking, creating DNA lesions that are structurally similar to those produced by cisplatin . This preference for intrastrand crosslinks is particularly significant because such lesions interfere with DNA replication and transcription processes more effectively than simple monoadducts. The 2,6-positioning allows both reactive centers to interact with nucleotides on the same DNA strand while the naphthalene core maintains its intercalated position .

Molecular modeling studies have revealed that the distance between the two bromomethyl groups in the 2,6-configuration provides optimal geometry for crosslink formation. The naphthalene core serves not only as an intercalating moiety but also as a rigid spacer that maintains the appropriate distance and orientation between the two electrophilic centers. This structural rigidity is advantageous because it reduces conformational flexibility that might otherwise interfere with the crosslinking process.

The targeted alkylation capability of 2,6-bis(bromomethyl)naphthalene extends beyond simple base alkylation to include the formation of specific types of DNA lesions. The compound demonstrates a remarkable ability to create intrastrand crosslinks that are recognized by cellular DNA repair systems in a manner similar to cisplatin-induced lesions . This structural similarity to established therapeutic agents suggests potential applications in cancer chemotherapy, where DNA crosslinking agents have proven clinical efficacy.

Comparative Analysis with Ortho- versus Para-Substituted Analogues

The comparison of 2,6-bis(bromomethyl)naphthalene with other substitution pattern analogues reveals significant structure-activity relationships that illuminate the importance of substitution pattern geometry in determining biological activity. Systematic evaluation of different bis(bromomethyl)naphthalene isomers demonstrates that the 2,6-substitution pattern represents an optimal configuration for DNA crosslinking activity [1] [4].

Among the ten possible isomers of bis(bromomethyl)naphthalene, the 2,6-isomer exhibits superior crosslinking activity compared to other substitution patterns [1] [4]. The 1,2-isomer, representing another ortho-substitution pattern, shows lower activity due to steric constraints that limit optimal DNA interaction [4]. The close proximity of the two bromomethyl groups in the 1,2-configuration creates intramolecular strain and reduces the effective reach for simultaneous DNA base alkylation.

The 1,5-isomer, representing a meta-substitution pattern, demonstrates moderate crosslinking activity but lacks the optimal spacing required for efficient intrastrand crosslink formation [4]. The increased distance between the electrophilic centers in this configuration reduces the probability of forming crosslinks with adjacent nucleotides on the same DNA strand. Similarly, the 2,7-isomer, representing a para-substitution pattern, shows moderate activity with good spacing between reactive centers but suffers from suboptimal orientation relative to DNA groove geometry [4].

The 1,8-isomer represents a unique peri-substitution pattern that experiences significant steric crowding between the two bromomethyl groups [4]. This steric hindrance results in reduced crosslinking activity despite the compound's structural similarity to other active isomers. The 1,8-positioning creates the most severe steric interactions among all isomers, leading to conformational strain that interferes with DNA binding and crosslinking efficiency.

Crystallographic analysis of all ten bis(bromomethyl)naphthalene isomers reveals distinct packing arrangements and intermolecular interactions that correlate with their biological activities [4]. For the 1,2-, 1,7- and 2,7-isomers, the bromomethyl groups point to the same side of the ring system, while for all other isomers they point to opposite sides [4]. This conformational difference has significant implications for DNA binding geometry and crosslinking efficiency.

The comparative analysis extends beyond simple geometric considerations to include electronic effects that vary among different substitution patterns. While all isomers possess the same molecular formula and similar electronic properties, the spatial arrangement of the electrophilic centers creates distinct reactivity profiles. The 2,6-isomer's superior activity can be attributed to the optimal combination of electronic effects and geometric complementarity with DNA structure.

When compared to cisplatin, the established platinum-based crosslinking agent, 2,6-bis(bromomethyl)naphthalene demonstrates comparable DNA crosslinking efficiency through a fundamentally different mechanism . While cisplatin forms crosslinks through coordination chemistry involving platinum-nitrogen bonds, 2,6-bis(bromomethyl)naphthalene achieves crosslinking through covalent alkylation reactions . Despite these mechanistic differences, both compounds produce intrastrand crosslinks that interfere with DNA replication and transcription processes.

The unique behavior of 2,6-bis(bromomethyl)naphthalene, characterized by high microbial mutagenicity despite low propensity for double-strand formation in linearized plasmid DNA, distinguishes it from other bis-halomethylated compounds [1]. This unusual profile suggests that the compound preferentially targets single DNA strands or creates lesions that specifically interfere with replication and transcription processes rather than causing direct strand breaks.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard